molecular formula C42H68O7 B12671555 Sorbitan, di-9,12,15-octadecatrienoate, (all-Z)- CAS No. 93894-45-2

Sorbitan, di-9,12,15-octadecatrienoate, (all-Z)-

Cat. No.: B12671555
CAS No.: 93894-45-2
M. Wt: 685.0 g/mol
InChI Key: SMTAAMDRIYTSPC-JUDXGLNNSA-N
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Description

Sorbitan, di-9,12,15-octadecatrienoate, (all-Z)-: is a complex organic compound with the molecular formula C42H68O7 . It is characterized by its multiple double bonds and ester functionalities. This compound is often used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sorbitan, di-9,12,15-octadecatrienoate, (all-Z)- typically involves the esterification of sorbitan with 9,12,15-octadecatrienoic acid. The reaction is usually carried out under acidic conditions with a catalyst to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of Sorbitan, di-9,12,15-octadecatrienoate, (all-Z)- is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the use of high-purity reactants and stringent control of reaction parameters such as temperature, pressure, and pH .

Chemical Reactions Analysis

Types of Reactions: Sorbitan, di-9,12,15-octadecatrienoate, (all-Z)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Sorbitan, di-9,12,15-octadecatrienoate, (all-Z)- finds applications in various fields:

Mechanism of Action

The mechanism of action of Sorbitan, di-9,12,15-octadecatrienoate, (all-Z)- involves its interaction with lipid bilayers, enhancing the permeability and stability of the membranes. This interaction is primarily due to the compound’s amphiphilic nature, allowing it to integrate into both hydrophilic and hydrophobic environments .

Comparison with Similar Compounds

  • Ethyl 9,12,15-octadecatrienoate (Linolenic acid, ethyl ester)
  • Sorbitan monostearate
  • Sorbitan tristearate

Comparison: Sorbitan, di-9,12,15-octadecatrienoate, (all-Z)- is unique due to its multiple double bonds and ester functionalities, which confer distinct chemical reactivity and physical properties compared to its analogs. For instance, Ethyl 9,12,15-octadecatrienoate lacks the sorbitan moiety, affecting its emulsifying capabilities .

Properties

CAS No.

93894-45-2

Molecular Formula

C42H68O7

Molecular Weight

685.0 g/mol

IUPAC Name

[(2R,3R,4S)-4-hydroxy-2-[(1R)-2-hydroxy-1-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxyethyl]oxolan-3-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate

InChI

InChI=1S/C42H68O7/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39(45)48-38(35-43)42-41(37(44)36-47-42)49-40(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h5-8,11-14,17-20,37-38,41-44H,3-4,9-10,15-16,21-36H2,1-2H3/b7-5-,8-6-,13-11-,14-12-,19-17-,20-18-/t37-,38+,41+,42+/m0/s1

InChI Key

SMTAAMDRIYTSPC-JUDXGLNNSA-N

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)O[C@@H]1[C@H](CO[C@@H]1[C@@H](CO)OC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC)O

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCC(=O)OC1C(COC1C(CO)OC(=O)CCCCCCCC=CCC=CCC=CCC)O

Origin of Product

United States

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